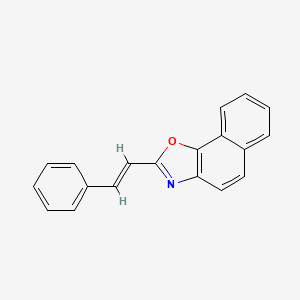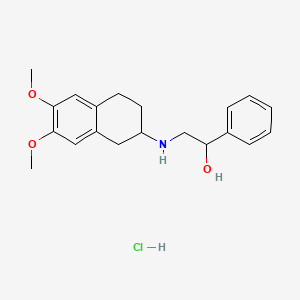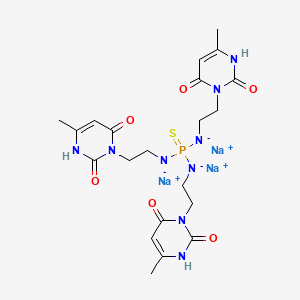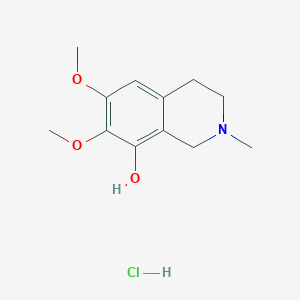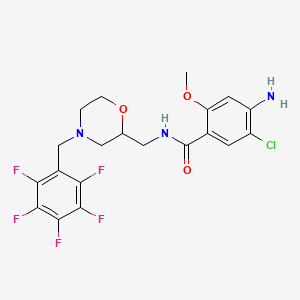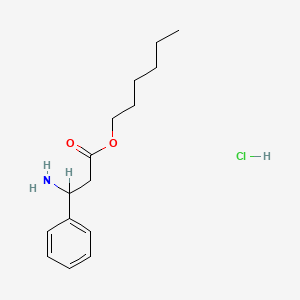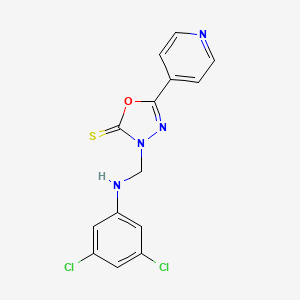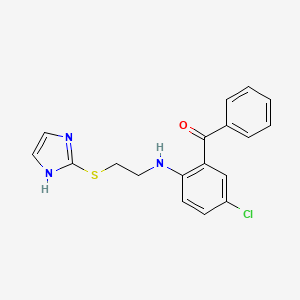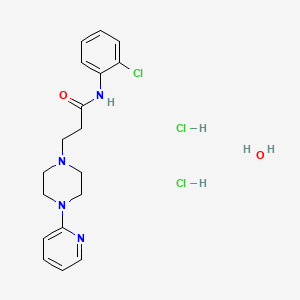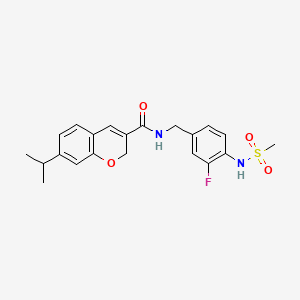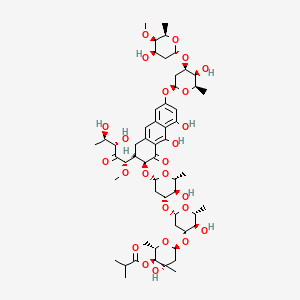
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate is a complex organic compound with significant applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of amino and dimethylaminomethyl groups. Common reagents used in these reactions include aniline derivatives, dimethylamine, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving advanced catalytic processes and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced anthracenedione derivatives.
Substitution: Various substitution reactions can occur, particularly involving the amino and dimethylaminomethyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
科学研究应用
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 1-amino-: A simpler derivative with similar chemical properties but fewer functional groups.
9,10-Anthracenedione, 1-amino-4-hydroxy-:
9,10-Anthracenedione, 1-amino-2-methyl-: Features a methyl group, affecting its chemical behavior and uses.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate lies in its complex structure, which provides a versatile platform for various chemical reactions and applications. Its combination of amino and dimethylaminomethyl groups offers unique reactivity and potential for diverse scientific research and industrial uses.
属性
CAS 编号 |
83968-86-9 |
|---|---|
分子式 |
C23H21N3O2.C2H4O2 C25H25N3O4 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
acetic acid;1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
BRGUEQVFTPNNLP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



